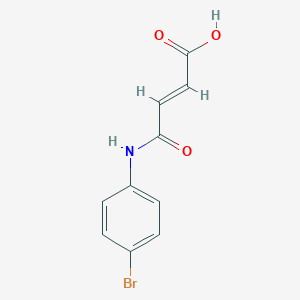

N-(4-溴苯基)马来酰胺酸

描述

“N-(4-Bromophenyl)maleamic acid” is a chemical compound with the molecular formula C10H8BrNO3 . It has an average mass of 270.079 Da .

Synthesis Analysis

The synthesis of “N-(4-Bromophenyl)maleamic acid” and similar compounds has been discussed in several studies . For instance, one study presents the design and synthesis of novel compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . Another study discusses the synthesis of N-substituted maleimides, which could potentially include "N-(4-Bromophenyl)maleamic acid" .

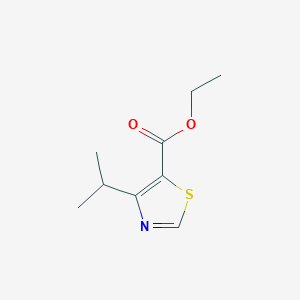

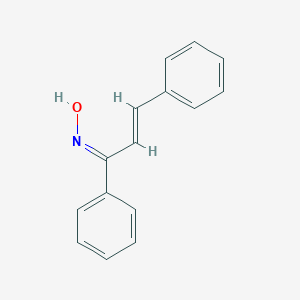

Molecular Structure Analysis

The molecular structure of “N-(4-Bromophenyl)maleamic acid” has been analyzed in several sources . The compound is almost planar, with the dihedral angles between the benzene ring and the plane of the maleamic acid unit being very small .

Chemical Reactions Analysis

The chemical reactivity of “N-(4-Bromophenyl)maleamic acid” and similar compounds has been studied . These studies reveal that the chemical reactivity and lipophilicity influenced the antibacterial activity of neutral maleimides .

科学研究应用

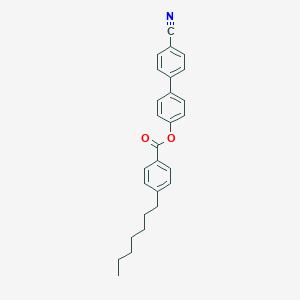

高分子科学和材料化学

N-(4-溴苯基)马来酰胺酸及其衍生物已在高分子科学领域得到探索。Bezděk和Hrabák(1979年)研究了N-(单卤代苯基)马来酰胺酸及其与苯乙烯和丁二烯的共聚性质,突出了它们在创造具有特定热性能和阻燃性能的材料中的潜力(Bezděk & Hrabák,1979年)。同样,Kumar等人(1983年)研究了由马来酰胺酸衍生的马来酰亚胺取代芳香环三磷氮聚合物的用途,用于制备防火和耐热层压树脂(Kumar, Fohlen & Parker, 1983)。

抗菌和抗真菌应用

Chin等人(2016年)探讨了由马来酸酐合成的N-(4-溴苯基)马来酰亚胺的抗菌活性,并发现其对细菌和酵母具有显著的生物活性(Chin, Nasir & Hassan, 2016)。Sortino等人(2008年)报道了N-苯基和N-苯基烷基马来酰亚胺及其开放衍生物(马来酰胺酸)对念珠菌属的抗真菌活性,证明了它们作为抗真菌剂的潜力(Sortino, Cechinel Filho, Corrêa & Zacchino, 2008)。

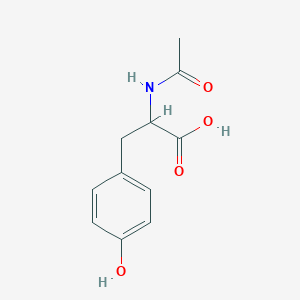

药物分析和药理学

与马来酸酐相关的衍生物2-(4-N-马来酰基苯基)-6-甲氧基苯并呋喃,被Haj-Yehia和Benet(1995年)用作高效液相色谱分析脂肪硫醇的荧光前柱衍生试剂,表明其在分析化学和药物分析中的实用性(Haj-Yehia & Benet, 1995)。

作用机制

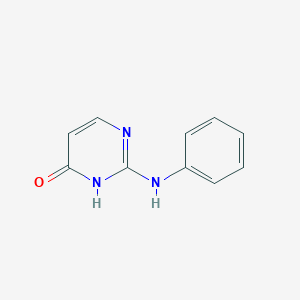

Target of Action

N-(4-Bromophenyl)maleamic acid is a low molecular weight compound used in proteomics research Similar compounds, such as n-substituted maleimides, have been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . These components are crucial for the structural integrity and survival of fungal cells.

Mode of Action

It’s known that n-substituted maleimides can interact with enzymes containing reactive cysteinyl residues, which are essential for their catalytic activity . This interaction can inhibit the function of these enzymes, thereby affecting the biosynthesis of chitin and β(1,3)glucan .

Biochemical Pathways

Based on the known effects of similar compounds, it can be inferred that the compound may interfere with the pathways involved in the biosynthesis of chitin and β(1,3)glucan . These pathways are crucial for the growth and survival of fungal cells.

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may inhibit the growth of fungal cells by interfering with the biosynthesis of chitin and β(1,3)glucan .

安全和危害

未来方向

“N-(4-Bromophenyl)maleamic acid” and similar compounds have shown promising potential in various areas of research . For instance, one study revealed a promising potential of similar compounds for developing novel antimicrobial agents to fight Gram-positive pathogens . Another study suggested that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

属性

IUPAC Name |

4-(4-bromoanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNFUZCLEZJCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

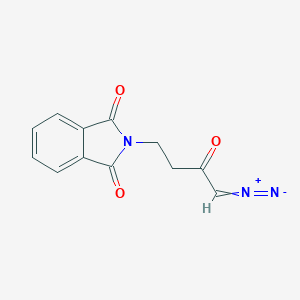

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

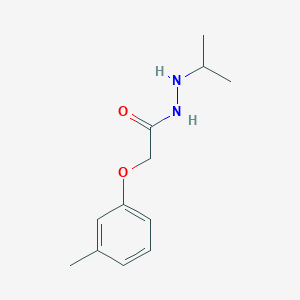

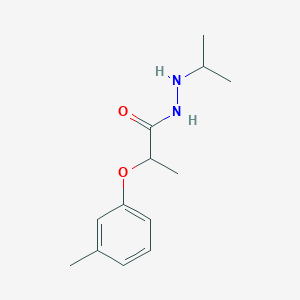

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-{[(Tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B512074.png)

![3-(5-{[(4-Carboxybenzyl)amino]methyl}-2-furyl)-4-chlorobenzoic acid](/img/structure/B512077.png)

![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)

![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)

![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)